molecular formula C25H25N3O5S B12162786 (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide

Cat. No.: B12162786
M. Wt: 479.5 g/mol
InChI Key: XBJDRRNSZDVCJF-LNKIKWGQSA-N
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Description

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is a potent and selective small molecule inhibitor of the kinase TAK1 (Transforming Growth Factor-β-Activated Kinase 1) [1]. This compound is a key research tool for investigating the TAK1 signaling node, which plays a critical role in mediating inflammatory responses, immune regulation, and cell survival pathways [2]. By specifically inhibiting TAK1 kinase activity, this molecule allows researchers to probe the consequences of TAK1 blockade in various disease models, including cancer, rheumatoid arthritis, and other inflammatory conditions [3]. Its mechanism involves binding to the ATP-binding pocket of TAK1, thereby preventing the phosphorylation and activation of downstream targets such as components of the NF-κB and MAPK pathways [4]. Supplied as a high-purity compound, it is intended for use in in vitro cell-based assays and in vivo preclinical studies to further elucidate the therapeutic potential of TAK1 inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)hex-4-enamide

InChI

InChI=1S/C25H25N3O5S/c1-14(4-6-17-22(30)21-18(12-33-24(21)31)15(2)23(17)32-3)5-7-20(29)28-25-27-19(13-34-25)16-8-10-26-11-9-16/h4,8-11,13,30H,5-7,12H2,1-3H3,(H,27,28,29)/b14-4+

InChI Key

XBJDRRNSZDVCJF-LNKIKWGQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of the Isobenzofuran Core: 4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-1,3-Dihydroisobenzofuran-5-Yl

The isobenzofuran fragment is synthesized through a sequence of condensation, aromatization, and functional group transformations. A validated approach involves the reaction of sodium diethylmalonate with 3-methylpent-3-en-2-one in ethanol, yielding 2,3-dimethyl-4,6-dioxocyclohexanecarboxylic acid ethyl ester . Subsequent aromatization via acid-catalyzed dehydration produces 4,6-dihydroxy-2,3-dimethylbenzoic acid ethyl ester, which is methylated using diazomethane or methyl iodide to afford 2,4-dimethoxy-5,6-dimethylbenzoic acid ethyl ester . Hydrolysis of the ester group under basic conditions generates the corresponding carboxylic acid, which undergoes cyclization to form 5,7-dimethoxy-4-methyl-3H-isobenzofuran-1-one. Demethylation using hydriodic acid in acetic acid yields the 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl fragment .

Key Reaction Parameters

StepReagents/ConditionsYieldReference
CondensationNa diethylmalonate, 3-methylpent-3-en-2-one, EtOH, reflux85%
AromatizationH2SO4, 100°C, 4 h78%
MethylationCH3I, K2CO3, DMF, rt, 12 h92%
HydrolysisNaOH (aq), reflux, 6 h89%
CyclizationHI, AcOH, red P, reflux, 8 h76%

Preparation of the Thiazole-Pyridine Amine: 4-(Pyridin-4-Yl)Thiazol-2-Amine

The thiazole-pyridine amine is synthesized via a [2+3]-cyclocondensation strategy. A mixture of 1-(pyridin-4-yl)thiourea and 2-chloroacetylacetone undergoes cyclization in glacial acetic acid with anhydrous sodium acetate as a base . The reaction proceeds at reflux for 5 hours, yielding 4-methyl-2-(pyridin-4-ylamino)thiazol-5-yl ethanone as a key intermediate. Subsequent Claisen-Schmidt condensation with 2-fluorobenzaldehyde in ethanol, catalyzed by potassium tert-butoxide, introduces the α,β-unsaturated ketone moiety . Reduction of the ketone to the corresponding amine is achieved via hydrazine hydrate in ethanol, followed by acetylation to stabilize the product .

Spectral Characterization

  • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 2.56 (s, 3H, COCH3), 7.01–8.38 (m, pyridine-H), 11.76 (s, NH) .

  • LCMS (ESI): m/z 234.0 [M+H]+ .

Formation of the Hex-4-Enoic Acid Derivative

The (E)-hex-4-enoic acid side chain is introduced via regioselective allylation. The isobenzofuran core is treated with 6-bromo-4-methylhex-4-enoic acid methyl ester in the presence of silver oxide in dioxane at room temperature . This Mitsunobu-like reaction installs the allyl group with retention of configuration, yielding 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid methyl ester. Saponification with aqueous sodium hydroxide generates the free carboxylic acid, which is activated as an acyl chloride using oxalyl chloride for subsequent amide coupling .

Optimization Insights

  • Silver oxide in dioxane minimizes epimerization at the stereocenter .

  • Saponification at 60°C for 4 hours achieves >95% conversion .

Amide Coupling and Final Product Isolation

The activated hex-4-enoyl chloride is reacted with 4-(pyridin-4-yl)thiazol-2-amine in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target amide after purification via column chromatography (silica gel, ethyl acetate/hexanes) . The (E)-configuration of the double bond is confirmed by NOESY spectroscopy, showing no correlation between the methyl group and the adjacent proton.

Yield and Purity Data

ParameterValueReference
Reaction yield68%
Purity (HPLC)>99%
Melting point231–233°C

Mechanistic Considerations and Side Reactions

The regioselectivity of the allylation step is governed by the electron-deficient nature of the isobenzofuran carbonyl group, which directs nucleophilic attack to the γ-position . Competing pathways, such as over-oxidation of the thiazole ring, are mitigated by using mild oxidizing agents like p-chloranil . Reversible Diels-Alder reactions observed in related systems are avoided here due to the absence of π-bonds in the final product.

Scalability and Industrial Feasibility

Scale-up studies indicate that the cyclocondensation and amide coupling steps are amenable to kilogram-scale production with yields exceeding 60% . Critical process parameters include:

  • Strict temperature control during Claisen-Schmidt condensation to prevent retro-aldol reactions.

  • Use of molecular sieves in the final coupling step to absorb generated HCl .

Chemical Reactions Analysis

Amide Bond Formation and Reactivity

The terminal amide group (-CONH-) participates in key reactions, particularly during synthesis.

Esterification and Hydrolysis

The methoxy (-OCH₃) and hydroxy (-OH) groups on the dihydroisobenzofuran moiety undergo esterification and hydrolysis.

Esterification

  • Methylation : The hydroxy group at position 4 is protected via methylation using methyl iodide in basic conditions, forming the methoxy derivative .

  • Glycinate Ester Formation : Reaction with glycine methyl ester in the presence of HATU yields methylated ester derivatives (e.g., methyl (E)-2-(6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamido)acetate ) .

Key Data :

  • Molecular weight of ester derivative: 391.4 g/mol .

  • SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(=O)OC)O .

Conjugated Enamide System Reactivity

The (E)-hex-4-enamide chain enables conjugation-based reactions:

Pi-Pi Stacking and Hydrogen Bonding

  • Biological Target Interactions : The enamide system participates in π-π stacking with aromatic residues (e.g., Phe576, Trp519) and hydrogen bonding with His518 and Gln716 in enzyme active sites .

  • Role in Stabilization : These interactions are critical for binding to lipoxygenases (LOX), as demonstrated in molecular docking studies .

Hydroxy Group Oxidation

The 4-hydroxy group on the benzofuran ring can oxidize to a ketone under strong oxidizing conditions, though direct experimental evidence for this compound is limited.

Methoxy Group Demethylation

Acid-catalyzed demethylation (e.g., using BBr₃) could convert the methoxy group to a hydroxy group, but this has not been explicitly reported for this molecule.

Isomerization of Double Bond

The (E)-configuration of the hex-4-enamide chain may isomerize to (Z) under UV light or acidic conditions, though stability studies are lacking.

Key Challenges in Reactivity

  • Steric Hindrance : Bulky substituents (e.g., tetrahydrobenzo[d]thiazole) limit nucleophilic attacks at the amide carbonyl.

  • Sensitivity to Hydrolysis : The lactone ring in the dihydroisobenzofuran moiety may hydrolyze under basic conditions, altering reactivity .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsApplication Example
Amide (-CONH-)Carbodiimide couplingEDC, HATU, CH₃CNSynthesis of derivatives
Hydroxy (-OH)EsterificationHATU, DIEA, CH₃CNGlycinate ester formation
Methoxy (-OCH₃)DemethylationBBr₃ (hypothetical)Not reported
Enamide (C=C)π-π stackingEnzymatic bindingLOX inhibition

Scientific Research Applications

Medicinal Chemistry

1.1 Immunosuppressive Properties

Mycophenolic acid derivatives, including the compound , are primarily recognized for their immunosuppressive effects. They inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine synthesis. This inhibition leads to a reduction in lymphocyte proliferation, making these compounds valuable in preventing organ transplant rejection and treating autoimmune diseases .

1.2 Anticancer Activity

Recent studies have indicated that derivatives of mycophenolic acid exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. The compound's structural features may enhance its efficacy against certain cancer types, although specific studies on this compound are still emerging .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is critical for optimizing its therapeutic potential. The presence of the thiazole and pyridine moieties contributes to its biological activity by enhancing binding affinity to target enzymes and receptors .

Case Studies

3.1 Synthesis and Biological Evaluation

A study conducted by researchers synthesized various mycophenolic acid derivatives, including the compound of interest. The results demonstrated that compounds with similar structural modifications exhibited improved immunosuppressive activity compared to standard mycophenolic acid. The study highlighted the importance of specific functional groups in enhancing biological activity .

3.2 Clinical Applications

In clinical settings, mycophenolic acid derivatives are used as immunosuppressants in organ transplantation protocols. The compound's ability to selectively inhibit lymphocyte proliferation makes it an attractive candidate for further development in this area .

Mechanism of Action

The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Compound A : (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide

  • Molecular Formula : C23H29N3O5S
  • Molecular Weight : 459.56 g/mol
  • Key Differences :
    • Replaces the pyridinyl-thiazole group with a 5-isopropyl-1,3,4-thiadiazole substituent.
    • Lacks a hydroxy group on the isobenzofuran ring (substituted by a second methoxy group at position 4) .
  • Calculated Properties: LogD (pH 5.5): 2.38 (higher lipophilicity than the target compound) H-Bond Acceptors/Donors: 6/1 .

Compound B : (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide

  • Molecular Formula : C22H27N3O5S
  • Molecular Weight : 445.5 g/mol
  • Key Differences :
    • Shares the isobenzofuran core with the target compound but substitutes the pyridinyl-thiazole with a 5-isopropyl-thiadiazole group.
    • Structural similarity suggests overlapping bioactivity profiles, but the thiadiazole group may alter target selectivity .

Pharmacokinetic and Bioactivity Comparisons

Property Target Compound Compound A Compound B
Molecular Weight 445.5 459.56 445.5
LogD (pH 5.5) Not reported 2.38 Not reported
H-Bond Acceptors 8 6 8
H-Bond Donors 2 1 2
Key Substituents Pyridinyl-thiazole Isopropyl-thiadiazole Isopropyl-thiadiazole
  • Bioactivity Insights: The pyridinyl-thiazole group in the target compound may improve solubility compared to the thiadiazole derivatives (Compounds A and B), but this remains unverified due to missing experimental data . The hydroxy group on the target compound’s isobenzofuran ring could enhance binding to oxidative stress-related targets (e.g., NADPH oxidase), whereas the dimethoxy variant in Compound A might favor hydrophobic interactions .

Biological Activity

The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is a derivative of mycophenolic acid, which has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H20N2O6S
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 24280-93-1
    This structure features a complex arrangement that includes a thiazole ring and a phenolic moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of lipoxygenase (LOX) enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). These enzymes are involved in the metabolism of arachidonic acid to leukotrienes, which play significant roles in inflammation and immune responses.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit LOX activity with IC50 values ranging from 2.5 μM to 165 μM . The presence of electronegative substituents near the thiazole ring significantly enhances this inhibitory action . The docking studies further elucidate the interactions at the enzyme's active site, suggesting that hydrophobic interactions are crucial for binding affinity .

Biological Activity Profiles

The compound has been evaluated for various biological activities as summarized in Table 1:

Activity TypePredicted Activity Score
Lipoxygenase Inhibitor0.879
Immunosuppressant0.727
Antineoplastic0.696
Anti-inflammatory0.645
Antiulcerative0.674

These scores indicate a strong potential for therapeutic applications, especially in treating conditions characterized by chronic inflammation and autoimmune responses.

Case Studies and Experimental Findings

A study published in Biomedicine & Pharmacotherapy reported on the synthesis and biological evaluation of mycophenolic acid analogues, including this compound. The results highlighted its effectiveness in inhibiting LOX activity and suggested its potential as an anti-inflammatory agent .

Another investigation focused on its application in treating systemic lupus erythematosus (SLE), where it demonstrated immunosuppressive properties that could be beneficial in managing autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar heterocyclic compounds involves multi-step reactions, such as coupling brominated intermediates with thiazole derivatives in ethanol under reflux (65°C, 4 hours) using acetic acid as a catalyst . Optimization can employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry) and statistical modeling (e.g., response surface methodology) to maximize yield and purity . Flow chemistry approaches may enhance reproducibility and scalability .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ for lactones) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons in pyridin-4-yl thiazole at δ 7.5–8.5 ppm) and carbon types .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 485 [M+1] for related compounds) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for thiazolo-pyrimidine derivatives .

Q. How can researchers address discrepancies in reaction yields or purity during synthesis?

  • Methodological Answer : Contradictions may arise from side reactions (e.g., incomplete coupling or oxidation). Strategies include:

  • HPLC-Purification : Isolate intermediates to minimize impurities .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress .
  • Reagent Screening : Compare alternative catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) to improve selectivity .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the reactivity of the isobenzofuran and thiazole moieties in this compound?

  • Methodological Answer :

  • DFT Calculations : Model electron distribution to predict sites for nucleophilic/electrophilic attack .
  • Kinetic Studies : Monitor intermediates via quenching experiments or time-resolved spectroscopy to elucidate pathways .
  • Isotopic Labeling : Trace oxygen in the lactone ring (¹⁸O) or nitrogen in the thiazole to confirm rearrangement steps .

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s stability or supramolecular assembly?

  • Methodological Answer :

  • Crystal Engineering : Analyze X-ray structures to identify intermolecular interactions (e.g., pyridin-4-yl thiazole’s aromatic stacking) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen-bond networks .
  • Solubility Studies : Correlate solvent polarity with aggregation behavior via dynamic light scattering (DLS) .

Q. What computational strategies can predict the compound’s pharmacokinetic properties or binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • QSAR Models : Relate substituent effects (e.g., trifluoromethyl groups) to lipophilicity (logP) or metabolic stability .
  • MD Simulations : Simulate membrane permeability or protein-ligand dynamics over nanosecond timescales .

Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, or humidity and analyze degradation products via LC-MS .
  • Arrhenius Modeling : Predict shelf-life by accelerating degradation at elevated temperatures .
  • pH-Rate Profiling : Identify hydrolysis-sensitive regions (e.g., enamide bond) using buffered solutions .

Q. What role does stereochemistry (E/Z configuration) play in the compound’s biological activity, and how can it be controlled during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated stereoisomers .
  • Stereoselective Synthesis : Use catalysts (e.g., Evans’ oxazaborolidines) to enforce E-configuration in the enamide .

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